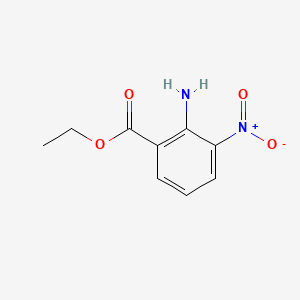

2-Amino-3-nitrobenzoic acid ethyl ester

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-Amino-3-nitrobenzoic acid ethyl ester often involves Fischer esterification reactions, a method demonstrated in the synthesis of 4-amino-3-nitrobenzoic acid methyl ester. This process is a straightforward, one-pot reaction that can produce yields in a short amount of time, highlighting the efficiency of synthesizing nitrobenzoic acid esters through esterification (Kam, Levonis, & Schweiker, 2020).

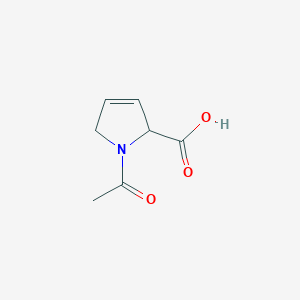

Molecular Structure Analysis

The molecular structure of similar compounds, such as the 1:1 adduct of 3-nitrobenzoic acid with 3-amino-1H-1,2,4-triazole, has been elucidated using X-ray diffraction techniques. This method provides detailed insights into the bonding arrangements and spatial orientation, which are crucial for understanding the reactivity and properties of nitrobenzoic acid esters (Lynch, Smith, Byriel, & Kennard, 1994).

Chemical Reactions and Properties

Chemical reactions involving aminobenzoic acids and their derivatives, including esterification and acetylene hydration, showcase the diverse reactivity of these compounds. The reactions lead to the formation of functionalized amino acids and esters, highlighting the chemical versatility of nitrobenzoic acid esters (Trofimov et al., 2009).

Physical Properties Analysis

The crystal and molecular structures of related compounds, such as 2-amino-4-nitrobenzoic acid and its cocrystals, offer insights into the physical properties of nitrobenzoic acid esters. These studies reveal how molecular interactions and hydrogen bonding influence the stability and solubility of these compounds, which are essential factors for their practical applications (Wardell & Tiekink, 2011).

Chemical Properties Analysis

The influence of the nitro group on the reactivity of benzoic esters, including their rates of alkaline hydrolysis, has been extensively studied. Such analyses help in understanding the electronic effects of nitro substitution on ester reactivity and stability, providing a basis for predicting the behavior of 2-Amino-3-nitrobenzoic acid ethyl ester in various chemical contexts (Iskander, Tewfik, & Wasif, 1966).

Aplicaciones Científicas De Investigación

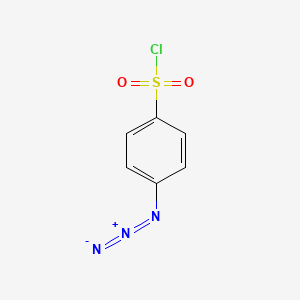

Mild and Selective Sodium Azide Mediated Cleavage

A study by Gómez-Vidal, Forrester, and Silverman (2001) describes a mild and selective cleavage of p-nitrobenzoic esters, including 2-Amino-3-nitrobenzoic acid ethyl ester, using sodium azide in methanol. This method is effective for compounds sensitive to acids or bases, and it avoids the formation of elimination byproducts. This process can be beneficial in synthetic chemistry for the selective cleavage of nitrobenzoic esters while preserving other functional groups like Fmoc- and trifluoroacetyl-amino protecting groups, benzyl esters, and ethyl esters (Gómez-Vidal, Forrester, & Silverman, 2001).

Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester

Kam, Levonis, and Schweiker (2020) presented a simple Fischer esterification reaction for synthesizing 4-amino-3-nitrobenzoic acid methyl ester. This synthesis was designed as an experiment for introductory organic chemistry courses. The reaction product, a bright-yellow solid, is purified using liquid–liquid extraction and characterized by NMR spectroscopy and thin-layer chromatography. This study demonstrates the educational application of nitrobenzoic acid esters in teaching organic synthesis (Kam, Levonis, & Schweiker, 2020).

Continuous-Flow Synthesis of Benzocaine

França, Leão, and de Souza (2020) explored the continuous-flow synthesis of Benzocaine (ethyl p-aminobenzoate), starting from p-nitrobenzoic acid. Their study focused on optimizing reaction time and sequences in a continuous-flow system, demonstrating high conversion and selectivity rates. This research highlights the importance of 2-Amino-3-nitrobenzoic acid ethyl ester in the pharmaceutical industry, particularly in the efficient production of local anesthetics (França, Leão, & de Souza, 2020).

Hydrogenation on Palladium Catalysts for Anesthesin Synthesis

In the pharmaceutical industry, the reduction of p-nitrobenzoic acid ethyl ester is a crucial step for synthesizing Anesthesin (p-aminobenzoic acid ethyl ester). Abdullaev (2004) studied the hydrogenation process using heterogeneous palladium catalysts, which is a key stage in the commercial synthesis of anesthesin. This process results in a higher yield of the target compound, showcasing the relevance of 2-Amino-3-nitrobenzoic acid ethyl ester in the production of certain pharmaceuticals (Abdullaev, 2004).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-amino-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVXXTKDCKQHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209944 | |

| Record name | Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-3-nitrobenzoate | |

CAS RN |

61063-11-4 | |

| Record name | Ethyl 2-amino-3-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061063114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-nitroanthranilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-3-nitrobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EK8TYD2RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)